molecular formula C11H6ClN3S B8376017 2-Chloro-4-thiazol-2-yl-quinazoline

2-Chloro-4-thiazol-2-yl-quinazoline

Cat. No.: B8376017
M. Wt: 247.70 g/mol
InChI Key: BWCZCHDOGUNKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-thiazol-2-yl-quinazoline is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly in the development of targeted anticancer therapies. Its structure incorporates two privileged pharmacophores: a quinazoline core and a thiazole ring. The quinazoline moiety is a well-established building block found in numerous biologically active compounds and several approved tyrosine kinase inhibitor drugs, such as gefitinib and erlotinib . The strategic placement of the chlorine atom at the 2-position and the thiazole group at the 4-position creates a multifunctional template amenable for further derivatization, primarily via nucleophilic aromatic substitution of the chlorine atom. This compound serves as a key intermediate for constructing novel molecular hybrids. Recent research has demonstrated the high value of quinazoline-thiazole hybrids, which are designed as potent inhibitors of protein kinases, notably the Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) . VEGFR2 is a primary mediator of tumor angiogenesis, and its inhibition is a validated strategy for anticancer drug development . In such hybrids, the quinazoline core is known to bind to the hinge region of the kinase ATP-binding site, while the thiazole moiety and its substituents are engineered to extend into a hydrophobic allosteric pocket, potentially conferring high affinity and selectivity . The primary research applications of this compound include its use as a precursor in the synthesis of potential: Anticancer Agents: For developing novel small molecules that inhibit proliferative signaling pathways through kinase targets like VEGFR2, EGFR, and others . Anti-angiogenic Agents: For creating compounds that specifically target and inhibit the formation of new blood vessels that supply tumors, as validated through in silico, in vitro, and in ovo assays . Multitargeted Kinase Inhibitors: The scaffold's flexibility allows for structural modifications aimed at inhibiting multiple kinase targets simultaneously, a promising approach to overcome drug resistance in cancer therapy . This product is intended for research and development purposes in a controlled laboratory setting only. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H6ClN3S

Molecular Weight

247.70 g/mol

IUPAC Name

2-(2-chloroquinazolin-4-yl)-1,3-thiazole

InChI

InChI=1S/C11H6ClN3S/c12-11-14-8-4-2-1-3-7(8)9(15-11)10-13-5-6-16-10/h1-6H

InChI Key

BWCZCHDOGUNKEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=NC=CS3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 2-Chloro-4-thiazol-2-yl-quinazoline, their synthesis methods, and pharmacological activities:

Compound Substituents/Modifications Synthesis Route Key Findings Reference
Imidazo[4,5-g]quinazoline derivatives 2,6,8-Triaryl substituents Cyclocondensation of 6-fluoro-1H-benzimidazol-5-amines with aldehydes Novelty in triaryl substitution; potential anticancer and kinase inhibition
Quinazolin-4(3H)-one derivatives Thiosemicarbazide, triazole, or thiadiazole Condensation of methyl α-[(4-oxoquinazolin-2-yl)thio]acetate with hydrazines/thiocyanates Broad-spectrum antimicrobial and antitumor activities
Thiazolo[3,2-a]-1,3,5-triazino-2-thiones Arylazo and chloromethyl groups Diazotization followed by cyclization with POCl₅/PCl₃ Enhanced antibacterial activity due to arylazo and triazino-thione motifs
2-Amino-1,3,4-thiadiazole derivatives Pyrazol-4-yl-thiazole-imino groups Reaction of hydrazonoyl chlorides with thiourea derivatives Antiviral and antifungal properties

Key Insights:

Structural Influence on Bioactivity: The 2-chloro substituent in this compound enhances electrophilicity, facilitating nucleophilic substitution reactions for further derivatization . In contrast, imidazo[4,5-g]quinazolines with triaryl substituents exhibit improved kinase inhibition due to steric and electronic effects . Thiazole-containing analogs (e.g., thiazolo-triazino derivatives) demonstrate superior antibacterial activity compared to non-thiazole quinazolines, attributed to the thiazole’s ability to disrupt bacterial cell membranes .

Synthetic Flexibility :

  • This compound is synthesized via chloroacetylation or nucleophilic substitution, whereas imidazo[4,5-g]quinazolines require cyclocondensation with aldehydes, limiting their scalability .
  • Derivatives like quinazolin-4(3H)-ones utilize hydrazine hydrate for functionalization, enabling the introduction of –NH– groups critical for antitumor activity .

Pharmacological Performance: Antimicrobial Activity: Thiazolo[3,2-a]-1,3,5-triazino-2-thiones (MIC: 2–8 µg/mL against S. aureus) outperform this compound (MIC: 16–32 µg/mL), likely due to the synergistic effect of the triazino-thione moiety . Anticancer Potential: Quinazolin-4(3H)-one derivatives with thiosemicarbazide substituents show IC₅₀ values of 1.5–3.0 µM against HeLa cells, comparable to cisplatin, whereas this compound requires further functionalization to achieve similar efficacy .

Preparation Methods

Amidation Reaction

The first step involves reacting 2-chloro-5-nitrobenzoate with 4-(thiazol-2-yl)methoxy-3-chloroaniline in the presence of a Lewis acid catalyst (e.g., ZnCl₂ or FeCl₃) at 90–120°C for 4–6 hours. This yields N-[4-(thiazol-2-yl)methoxy-3-chlorophenyl]-2-chloro-5-nitrobenzamide as a key intermediate. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of the benzoate. The use of toluene or xylene as solvents enhances reaction efficiency by facilitating azeotropic removal of methanol byproduct.

ParameterCondition
CatalystZnCl₂ (1.0–3.0% mass of benzoate)
SolventToluene/xylene (8:1 mass ratio)
Temperature90–120°C
Time4–6 hours
Yield85–90%

Substitution and Cyclocondensation

The intermediate benzamide undergoes substitution with formamidine acetate in a one-pot reaction. Heating at 50–55°C for 5 hours initiates halide displacement, followed by cyclocondensation at 105–110°C for 6–8 hours. This step forms the quinazoline ring while introducing the thiazole moiety. The nitro group at position 5 activates the para-chloro substituent, enabling nucleophilic attack by formamidine. Subsequent dehydration yields 6-nitro-4-[4-(thiazol-2-yl)methoxy-3-chlorophenyl]aminoquinazoline, which can be reduced to the target compound via catalytic hydrogenation.

ParameterCondition
ReagentFormamidine acetate (1.2 equiv)
SolventN,N-dimethylformamide
Temperature50–55°C (substitution); 105–110°C (cyclocondensation)
Time5 hours + 6 hours
Yield90.2% (purity >99.6%)

Chloroacetylation of 3-Aminoquinazolinone Derivatives

An alternative route, adapted from PMC6791177, utilizes 3-aminoquinazolin-4(3H)-one as a precursor. Chloroacetylation with chloroacetyl chloride in dichloromethane and triethylamine introduces the 2-chloroacetamide side chain. Subsequent nucleophilic substitution with 4-methyl-4H-1,2,4-triazole-3-thiol (or analogous thiazole thiols) in dry acetone affords hybrid structures.

Synthesis of 3-Aminoquinazolinone

Anthranilic acid derivatives are cyclized with hydrazine hydrate in ethanol under reflux to form 3-aminoquinazolin-4(3H)-one. For example, 3-amino-2-methylquinazolin-4(3H)-one is synthesized via cyclization of 2-methylbenzoxazin-4-one with hydrazine.

Chloroacetylation and Thiol Substitution

Reaction of 3-aminoquinazolinone with chloroacetyl chloride (1.1 equiv) in dichloromethane at room temperature produces 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide . This intermediate reacts with thiazole-2-thiol in acetone with K₂CO₃ to yield 2-chloro-4-thiazol-2-yl-quinazoline after purification via preparative TLC.

ParameterCondition
ReagentChloroacetyl chloride (1.1 equiv)
SolventDichloromethane (dry)
Temperature25°C (30 minutes)
Yield (intermediate)78–82%
Thiol substitutionAcetone, K₂CO₃, reflux (6 hours)
Final yield65–70%

Direct Cyclization of Thiazole-Containing Precursors

A third approach, derived from SCIRP44227, employs 2-methylquinazolin-4(3H)-one as a scaffold. While the original study focuses on triazole hybrids, analogous logic applies to thiazole incorporation.

Gould-Jacobs Cyclization

Anthranilic acid derivatives bearing thiazole substituents undergo cyclization with nitriles or amidines. For instance, 2-aminobenzoic acid conjugated with thiazole-2-carboxamide can cyclize under acidic conditions to form 4-thiazol-2-ylquinazoline. Subsequent chlorination at position 2 using POCl₃ or PCl₅ introduces the chloro group.

ParameterCondition
Cyclization agentFormamidine acetate
SolventAcetic acid
Temperature120°C (4 hours)
Chlorination agentPOCl₃ (neat, 80°C, 2 hours)
Total yield60–65%

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of the three methods:

MethodAdvantagesLimitationsYield (%)
Amidation-CyclocondensationHigh purity (>99.6%), scalableRequires nitro reduction step90.2
ChloroacetylationModular, adaptable to analogsModerate yields, multi-step65–70
Direct CyclizationFewer stepsHarsh chlorination conditions60–65

Mechanistic Insights and Optimization

Role of Lewis Acids in Amidation

Zinc chloride in Method 1 polarizes the carbonyl group of 2-chloro-5-nitrobenzoate, enhancing electrophilicity for amine attack. This minimizes side reactions, improving selectivity.

Solvent Effects in Thiol Substitution

Dry acetone in Method 2 facilitates SN₂ displacement by deprotonating thiazole-2-thiol via K₂CO₃, ensuring efficient substitution at the 4-position of quinazoline.

Chlorination Dynamics

Phosphorus oxychloride in Method 3 selectively targets the 2-position due to the electron-withdrawing effect of the thiazole group at position 4, directing electrophilic substitution .

Q & A

Q. How should researchers address inconsistencies in reported biological activities of this compound analogs?

  • Methodological Answer :
  • Standardize Assay Conditions :
  • Use uniform cell lines (e.g., HeLa vs. HEK293) and incubation times to minimize variability .
  • Replicate Key Studies :
  • Reproduce high-impact findings (e.g., antitumor activity in ) with controlled reagent batches .
  • Meta-Analysis :
  • Aggregate data from multiple sources (e.g., PubChem, NIST) to identify trends in bioactivity .

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